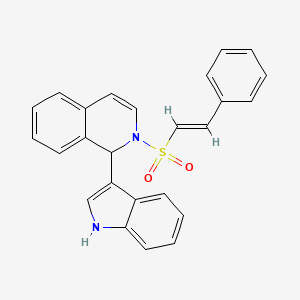![molecular formula C18H18N2O4S B2860364 (2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421443-00-6](/img/structure/B2860364.png)
(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound belonging to the family of methanones. Its structure comprises a fusion of furan, benzo[d]thiazole, and azetidine moieties, with methanone as the functional group. This compound is noted for its distinctive molecular configuration, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis. The process usually starts with the construction of the furan and benzo[d]thiazole rings, which are then linked via the azetidin-1-yl moiety. Common reagents used include methyl iodide, dimethyl sulfate, and methanol for methylation reactions, and strong bases like sodium hydride for deprotonation steps. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Optimizing reaction parameters such as temperature, pressure, and reagent concentration is crucial for maximizing yield. The use of catalysts can also facilitate certain reaction steps, improving overall process efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions including:
Oxidation: Forms corresponding ketones or alcohols under specific conditions, using reagents like potassium permanganate or chromium trioxide.
Reduction: Converts ketones to secondary alcohols via hydrogenation or the use of reducing agents like lithium aluminium hydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms, often facilitated by halogenating agents such as N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a precursor for synthesizing other complex organic molecules.
Serves as a reagent in studying reaction mechanisms.
Biology:
Investigated for its potential as a bioactive compound in pharmaceutical research.
Used in the study of enzyme interactions due to its unique structure.
Medicine:
Explored for its antimicrobial and anti-inflammatory properties.
Industry:
Utilized in the synthesis of advanced materials, including polymers and resins.
Acts as an intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The furan and benzo[d]thiazole rings contribute to its binding affinity, while the azetidine moiety influences its reactivity. These interactions can modulate biological pathways, leading to diverse pharmacological effects. For instance, its mechanism of action may involve inhibition of specific enzymes, altering metabolic processes within cells.
Comparación Con Compuestos Similares
(2,5-Dimethylfuran-3-yl)(3-((4-hydroxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: Similar structure but with a hydroxyl group instead of methoxy.
(2,5-Dimethylfuran-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: Contains a methyl group in place of the methoxy group.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-7-13(11(2)23-10)17(21)20-8-12(9-20)24-18-19-16-14(22-3)5-4-6-15(16)25-18/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMTZJPMVNIMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2860283.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid](/img/structure/B2860284.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloropropanamide](/img/structure/B2860286.png)









